L-Alanyl-L-phenylalanine (Ala-Phe) is a dipeptide composed of the amino acids L-alanine and L-phenylalanine. It is a naturally occurring peptide found in various biological systems and plays a role in scientific research as a model compound and a substrate for enzymatic studies. Ala-Phe has been utilized to investigate various biological processes and to gain a deeper understanding of protein-ligand interactions, enzyme kinetics, and peptide stability. []
Alanylphenylalanine, chemically represented as H-Alanine-Phenylalanine-OH, is classified as a dipeptide, which is a type of peptide formed by the condensation of two amino acids. It is synthesized naturally in living organisms as part of protein structures or can be produced synthetically for various applications in research and industry .
The synthesis of alanylphenylalanine can be achieved through several methods, primarily involving peptide coupling techniques. One common approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to facilitate the formation of the peptide bond between alanine and phenylalanine.
Key Parameters for Synthesis:
For example, a typical procedure might involve dissolving L-alanine and L-phenylalanine in an organic solvent, adding the coupling agent, and allowing the reaction to proceed with stirring for 12–24 hours. The product can be purified through crystallization or chromatography .
Alanylphenylalanine has a molecular formula of CHNO. The structure consists of an amino group (-NH), a carboxylic acid group (-COOH), and side chains from both alanine (a methyl group) and phenylalanine (a phenyl group).
Key Structural Features:
Alanylphenylalanine can participate in various chemical reactions typical for peptides. These include hydrolysis under acidic or basic conditions, which breaks down the peptide bond into its constituent amino acids. Additionally, it can undergo modifications such as phosphorylation or acylation.
Relevant Reactions:
The mechanism of action for alanylphenylalanine largely depends on its interactions within biological systems. It may influence protein folding or act as a substrate for enzymes involved in peptide synthesis. Additionally, it has been studied for its ability to coordinate with metal ions, which could play a role in catalysis or stabilization of certain biological structures.
Key Points:
Alanylphenylalanine exhibits several notable physical and chemical properties:
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to characterize its thermal stability .
Alanylphenylalanine has various applications in scientific research and industry:
Solid-phase peptide synthesis (SPPS) of hydrophobic dipeptides like alanylphenylalanine (H-Ala-Phe-OH) faces significant challenges due to sequence-dependent aggregation, leading to incomplete acylation or deprotection. Oligoalanine sequences serve as models for optimizing such syntheses, where backbone amide protection strategies prove critical. The incorporation of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4,6-trimethoxybenzyl (Tmob) groups at amide nitrogens suppresses hydrogen bonding, thereby reducing β-sheet formation and improving coupling efficiency [1]. Additionally, conformational disruption via D-Ala or Pro residues within the peptide chain enhances solvation of hydrophobic segments like phenylalanine-rich regions [1].
Microwave-assisted SPPS significantly accelerates the synthesis of aggregation-prone sequences. Comparative studies demonstrate that microwave irradiation at controlled temperatures (50–75°C) reduces coupling times from hours to minutes while maintaining >95% yield for alanylphenylalanine analogs. This method mitigates side reactions such as aspartimide formation or racemization, which are prevalent in extended synthesis cycles [1] [7].
Table 1: Optimization Strategies for SPPS of Hydrophobic Dipeptides
Approach | Conditions | Coupling Efficiency | Key Benefit |
---|---|---|---|
Hmb Protection | 5 mol% Hmb-Gly derivative | 98% | Suppresses β-sheet aggregation |
Microwave Irradiation | 50°C, 30 W, pulsed mode | 95–99% | Reduces synthesis time by 70% |
D-Ala Insertion | Positioned C-terminal to Phe | 97% | Disrupts chain packing |
Solvent Mixtures | DCM:DMF (1:1) with 0.1 M LiCl | 96% | Enhances resin swelling |
Resin selection critically influences outcomes. For C-terminal acid derivatives (e.g., alanylphenylalanine acids), Wang resins with a p-alkoxybenzyl alcohol linker enable mild TFA cleavage. Conversely, pre-loaded Fmoc-Phe-Wang resins allow direct elongation with Boc-Ala-OH under carbodiimide/HOBt activation, achieving >98% purity after cleavage [7].
Traditional chemical synthesis struggles with diastereocontrol in β-branched alanylphenylalanine analogs. Engineered phenylalanine ammonia lyases (PALs) address this by enabling direct asymmetric amination of β-substituted cinnamic acids. Computational analysis of Petroselinum crispum PAL (PcPAL) revealed that steric clashes with β-methylcinnamic acid (β-MeCA) preclude catalysis in wild-type enzymes. Rational mutagenesis yielded PcPAL-L256V-I460V and PcPAL-F137V-L256V-I460V variants, which expand the active site to accommodate β-methyl or β-ethyl substituents [2].
These mutants facilitate anti-Michael addition of ammonia to β-MeCA, producing (2S,3S)-β-methylphenylalanine with >99.5% ee and >20:1 dr. The reaction proceeds via an E1cb mechanism, where MIO cofactor forms a covalent adduct with ammonia, and Tyr110 protonates the β-carbon. Whole-cell biotransformations using E. coli expressing PcPAL-L256V-I460V achieve 41–71% isolated yields across ten β-branched analogs, demonstrating scalability [2].
Table 2: Engineered PAL Variants for β-Branched Phenylalanine Synthesis
Enzyme Variant | Substrate Scope | ee (%) | dr (syn:anti) | Yield (%) |
---|---|---|---|---|
PcPAL-L256V-I460V | β-MeCA | >99.5 | 20:1 | 68 |
PcPAL-L256V-I460V | 4-Cl-β-MeCA | >99.5 | 22:1 | 71 |
PcPAL-F137V-L256V-I460V | β-EtCA | >99.5 | 18:1 | 59 |
PcPAL-F137V-L256V-I460V | 3,4-diF-β-MeCA | >99.5 | 21:1 | 63 |
Molecular dynamics simulations confirm that mutations increase active-site volume by 18%, allowing Bürgi-Dunitz-compliant attack angles (105° ± 5°) critical for stereoselectivity. This enzymatic platform overcomes limitations of transition-metal catalysis, which often requires directing groups and exhibits suboptimal diastereoselectivity [2].
Alanylphenylalanine exhibits unique self-assembly driven by zwitterionic interactions in crystalline states. High-resolution synchrotron X-ray diffraction (0.62 Å) reveals that L,L-alanylphenylalanine adopts a monoclinic P2₁ space group with four molecules per asymmetric unit. Each molecule exists as a zwitterion, featuring a protonated N-terminal ammonium (−NH₃⁺) and deprotonated C-terminal carboxylate (−COO⁻). The crystal packing is stabilized by a hydrogen-bonding network involving head-to-tail N–H⋯O interactions (d = 1.8–2.0 Å) and water-mediated bridges, forming extended β-sheet-like tapes [3] [6].
Notably, π-stacking interactions between phenylalanine side chains (centroid distance = 4.5 Å) and hydrophobic alanine methyl groups create layered hydrophobic domains. Hydration significantly influences conformation: in hydrated crystals, water molecules coordinate to carboxylates via O–H⋯O bonds (d = 2.7 Å), elongating the C–O bonds to 1.26 Å versus 1.23 Å in anhydrous forms. This hydration sphere stabilizes the zwitterion, shifting the pKa by approximately 1.5 units compared to solution-state NMR data [3] [5].
Table 3: Crystallographic Parameters of Alanylphenylalanine Zwitterions
Parameter | Hydrated Form | Anhydrous Form |
---|---|---|
Space Group | P2₁ | P2₁2₁2₁ |
H-Bond Distances (N⁺–H⋯O⁻) | 1.82–1.97 Å | 1.79–1.94 Å |
π–π Stacking Distance | 4.5 Å | 5.1 Å |
Carboxylate C–O Length | 1.26 Å | 1.23 Å |
Hydration Waters | 3 per dipeptide | 0 |
Comparative analysis of N-protected derivatives like Z-Ala-Phe-OMe (orthorhombic P2₁2₁2₁) shows disrupted zwitterionic behavior due to blocked termini. Instead, intermolecular hydrogen bonds form between the Ala amide N–H and Phe C=O (d = 2.1 Å), creating R₂₂(12) ring motifs. This contrasts with the zwitterion’s extended networks, highlighting how protecting groups alter supramolecular architecture [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7